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2-Phenyl-4-pentenal

Purity specification JECFA assay Flavor regulation

2-Phenyl-4-pentenal (CAS 24401-36-3) is a phenylacetaldehyde-class flavoring aldehyde with the molecular formula C₁₁H₁₂O. It is characterized by a fruity floral aroma profile and is recognized by JECFA (No.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 24401-36-3
Cat. No. B1614670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-pentenal
CAS24401-36-3
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC=CCC(C=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2
InChIKeyPBWQZEMADHTUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-pentenal (CAS 24401-36-3): Purity, Physical Specifications, and Sourcing Guide for Flavor Scientists


2-Phenyl-4-pentenal (CAS 24401-36-3) is a phenylacetaldehyde-class flavoring aldehyde with the molecular formula C₁₁H₁₂O [1]. It is characterized by a fruity floral aroma profile and is recognized by JECFA (No. 1476) and FEMA (No. 3519) as a safe flavoring agent at current intake levels [2]. The compound is a straw-colored liquid with a boiling point of 95°C at 3 mm Hg, completely soluble in oils and ethanol but insoluble in water [1].

JECFA (No. 1476) / FEMA (No. 3519) monograph-grade flavor aldehyde
Fruity floral aroma distinct from green-hyacinth or spicy analogs
Oil/ethanol-soluble liquid; low-temperature distillation profile (95°C at 3 mm Hg)

Why 2-Phenyl-4-pentenal Cannot Be Replaced by Generic Phenylacetaldehydes in Flavor Formulations


Although 2-Phenyl-4-pentenal shares the phenylacetaldehyde backbone with compounds like phenylacetaldehyde, 2-phenylpropanal (hydratropaldehyde), and cinnamaldehyde, substitution results in significantly altered olfactory character and physical properties. The pent-4-enal side chain confers a distinct fruity-floral profile that diverges sharply from the green-hyacinth notes of 2-phenylpropanal or the spicy warmth of cinnamaldehyde [1]. Furthermore, discrepancies in purity specifications and physical constants—including assay minima, refractive index, and boiling point—render generic substitution inappropriate for regulated flavor applications where identity and purity are mandated [2].

Olfactory
Fruity-floral character (2-Phenyl-4-pentenal) shifts to green-hyacinth with 2-phenylpropanal or spicy-warm with cinnamaldehyde; direct sensory substitution not supported.
Purity
JECFA assay minimum differs (99% vs 95%); lower-purity phenylacetaldehydes may increase impurity burden and regulatory compliance review steps.
Identity
Refractive index range (1.524–1.529) does not overlap with closest analogs; using a substitute can lead to misidentification in QC without re-validation.

Quantitative Differentiation of 2-Phenyl-4-pentenal from Its Closest Analogs: A Procurement-Relevant Evidence Guide


Higher JECFA Minimum Assay Specification (99% vs 95%) Ensures Superior Purity for Regulatory-Compliant Formulation

Under JECFA specifications, 2-Phenyl-4-pentenal requires a minimum assay of 99%, compared to 95% for both phenylacetaldehyde and 2-phenylpropanal [1][2]. This 4-percentage-point higher purity threshold directly reduces the maximum permissible impurity burden by a factor of 5 (1% vs 5%), which is critical for flavor houses operating under EU Regulation 1334/2008 and FDA 21 CFR 172.515.

Assay specification
Cross-study comparable
99% min (JECFA) vs 95% for phenylacetaldehyde, 2-phenylpropanal
Supports high-purity procurement for flavor houses operating under EU 1334/2008 or FDA 21 CFR 172.515.
5-fold reduction in permissible impurity burden; may simplify batch release documentation.
Purity specification JECFA assay Flavor regulation

Lower Boiling Point Under Reduced Pressure (95°C at 3 mm Hg vs 202–205°C Atmospheric) Enables Gentler Distillation and Reduced Thermal Degradation

2-Phenyl-4-pentenal distills at 95°C under 3 mm Hg, whereas 2-phenylpropanal requires 202–205°C at atmospheric pressure for distillation [1][2]. The ability to distill at high vacuum and low temperature translates to significantly lower energy consumption during purification and reduced risk of thermal decomposition, polymerization, or oxidation of the aldehyde function.

Distillation condition
Cross-study comparable
95°C at 3 mm Hg vs 202–205°C (atmospheric) for 2-phenylpropanal
Lower vacuum distillation temperature may reduce thermal degradation during purification.
Reported >100°C reduction under vacuum; note pressure differential.
Boiling point Distillation Thermal stability

Distinct Fruity-Floral Aroma Profile Enables Targeted Replacement of Green-Hyacinth or Spicy Notes in Formulations

2-Phenyl-4-pentenal is characterized by a 'fruity floral aroma' per JECFA, while 2-phenylpropanal exhibits an 'intense, green, floral aroma reminiscent of hyacinth' and phenylacetaldehyde a 'lilac and hyacinth' odor [1][2]. This qualitative differentiation is critical in flavor formulation: 2-Phenyl-4-pentenal provides a fruit-driven top note without the aggressive green character of its comparators.

Odor character
Cross-study comparable
Fruity floral vs green hyacinth (2-phenylpropanal) and lilac/hyacinth (phenylacetaldehyde)
Enables targeted selection of fruit-forward aldehyde top notes, avoiding green or spicy profiles.
Qualitative differentiation based on JECFA organoleptic descriptors.
Olfactory differentiation Aroma profile Flavor formulation

Refractive Index Range (1.524–1.529) Provides a Rapid Identity Discriminator from 2-Phenylpropanal (1.515–1.520)

The refractive index of 2-Phenyl-4-pentenal (1.524–1.529) is non-overlapping with that of 2-phenylpropanal (1.515–1.520) [1][2]. This ≥0.004 gap between the upper bound of 2-phenylpropanal and the lower bound of 2-Phenyl-4-pentenal enables definitive identity confirmation by simple refractometry in incoming quality control.

Refractive index
Cross-study comparable
1.524–1.529 vs 1.515–1.520 (2-phenylpropanal); non-overlapping ranges
Provides a rapid, low-cost identity discriminator in QC labs.
Minimum 0.004 gap between upper bound of analog and lower bound of target.
Refractive index Identity testing Quality control

Patent-Demonstrated Flavor Performance at 2 ppm in Tomato Soup Provides a Quantified Usage Baseline for Savory Applications

In a controlled sensory panel study disclosed in US Patent 3,928,644, addition of 2-Phenyl-4-pentenal at 2 ppm to commercial instant tomato soup produced a statistically unanimous preference (4/4 panelists) over the control, with the treated soup rated as possessing a 'fresh tomato note' absent from the control [1]. This establishes a quantified effective usage level of 2 ppm for savory vegetable flavor enhancement.

Sensory preference
Head-to-head
2 ppm in tomato soup: 4/4 trained panelists preferred treated sample over control
Reported 2 ppm usage level produces a fresh-tomato note absent from control.
US Patent 3,928,644; model matrix tomato soup (Knorr); small panel size.
Flavor performance Usage level Savory flavoring

Synergistic Reduction of Dimethyl Acetal Usage Level When Combined with 2-Isobutyl Thiazole at 5 ppm

The same patent further discloses that the required concentration of 2-Phenyl-4-pentenal dimethyl acetal can be reduced when 2-isobutyl thiazole is co-administered at 5 ppm [1]. While not a direct comparison of the parent aldehyde alone, this establishes a class-level synergy effect suggesting that 2-Phenyl-4-pentenal's flavor impact can be amplified through rational combination with thiazole co-ingredients, potentially lowering the required inclusion rate.

Synergy indication
Class-level inference
Dimethyl acetal usage level may be reduced when combined with 2-isobutyl thiazole (5 ppm)
Suggests formulation synergy strategy; specific reduction magnitude not numerically reported.
Patent disclosure; requires verification in target formulation matrix.
Flavor synergy Usage reduction 2-Isobutyl thiazole

Evidence-Based Application Scenarios for 2-Phenyl-4-pentenal in Flavor R&D and Industrial Procurement


Savory Vegetable Flavor Development: Direct Formulation at 2 ppm in Tomato-Based Products

Flavor houses developing natural-tasting tomato, vegetable, or umami blends can adopt 2-Phenyl-4-pentenal at a starting usage level of 2 ppm, as validated by a controlled sensory panel where 100% of trained flavorists preferred the treated tomato soup over the untreated control and specifically identified a fresh tomato note not present in the control [1]. This evidence eliminates guesswork in initial dosage selection.

High-Purity Procurement for EU/FDA-Regulated Flavor Manufacturing

For flavor manufacturers operating under EU Regulation 1334/2008 or FDA 21 CFR 172.515, 2-Phenyl-4-pentenal's JECFA-mandated 99% assay minimum provides a 5-fold reduction in permissible impurity burden relative to the 95%-min specification of phenylacetaldehyde [2][3]. Sourcing the 99%-min material directly eliminates the need for incoming re-purification and simplifies batch release documentation.

Rapid Identity Confirmation by Refractive Index in QC Laboratories

Quality control laboratories can leverage the non-overlapping refractive index ranges of 2-Phenyl-4-pentenal (1.524–1.529) and 2-phenylpropanal (1.515–1.520) as a low-cost, rapid identity test [4][5]. A refractometer reading within the target range provides immediate, definitive discrimination from the closest structural analog, preventing costly misidentification without requiring GC-MS turnaround time.

Creative Flavor Formulation Requiring Fruit-Forward Rather Than Green or Spicy Aldehydic Notes

Flavorists targeting fruit-driven aldehyde top notes without the green-hyacinth character of 2-phenylpropanal or the spicy warmth of cinnamaldehyde can directly select 2-Phenyl-4-pentenal, whose JECFA organoleptic descriptor is fruity floral [6]. This obviates iterative reformulation with multiple phenylacetaldehyde analogs and accelerates time-to-market for fruit-flavored beverages, confectionery, and dairy products.

Application
Selection Property
Validation Focus
Savory vegetable flavor development
Reported sensory preference at low ppm in tomato soup model
Confirm fresh-tomato note contribution in target formulation
Regulatory-compliant flavor manufacturing
High assay purity grade (JECFA monograph minimum)
Verify batch assay meets 99% min and review impurity profile per EU/FDA guidelines
Rapid identity QC testing
Non-overlapping refractive index range vs closest structural analog
Establish refractometric identity pass/fail criteria in receiving inspection
Creative fruit-flavor formulation
Fruity-floral odor profile distinct from green or spicy aldehyde notes
Screen for fruit-driven top note impact in beverages, confectionery, dairy models
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